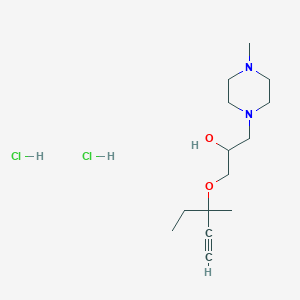

1-((3-Methylpent-1-yn-3-yl)oxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride

Description

This compound is a dihydrochloride salt featuring a propan-2-ol backbone substituted with a 3-methylpent-1-yn-3-yloxy group and a 4-methylpiperazine moiety. The dihydrochloride form enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications. Its structure combines an alkyne-containing ether group (3-methylpent-1-yn-3-yloxy) with a tertiary amine (4-methylpiperazine), which may confer unique pharmacokinetic properties, such as improved membrane permeability or receptor-binding affinity.

Properties

IUPAC Name |

1-(3-methylpent-1-yn-3-yloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2.2ClH/c1-5-14(3,6-2)18-12-13(17)11-16-9-7-15(4)8-10-16;;/h1,13,17H,6-12H2,2-4H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZGHEHAHORBAOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C#C)OCC(CN1CCN(CC1)C)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((3-Methylpent-1-yn-3-yl)oxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride, commonly referred to as compound X, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of compound X, including its mechanisms of action, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

Compound X is characterized by a complex structure that includes a piperazine moiety, which is often associated with various biological activities. The chemical formula can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₁₃H₁₈Cl₂N₂O |

| Molecular Weight | 292.20 g/mol |

| CAS Number | Not available |

The biological activity of compound X primarily involves its interaction with various receptors and enzymes:

- Receptor Binding : Compound X exhibits affinity for several neurotransmitter receptors, particularly those involved in the central nervous system (CNS) such as serotonin and dopamine receptors. This interaction may contribute to its psychoactive effects.

- Enzyme Inhibition : Preliminary studies suggest that compound X may inhibit certain enzymes related to neurotransmitter metabolism, thereby enhancing the availability of these neurotransmitters in the synaptic cleft.

- Signal Transduction Pathways : Compound X may modulate intracellular signaling pathways, particularly those involving cyclic AMP (cAMP) and protein kinase A (PKA), which are critical in regulating neuronal excitability and plasticity.

In Vitro Studies

In vitro studies have demonstrated the following biological activities of compound X:

- Neuroprotective Effects : Research indicates that compound X can protect neuronal cells from oxidative stress-induced apoptosis. This was evidenced by reduced markers of apoptosis in treated neuronal cultures compared to controls.

- Antidepressant-like Activity : Behavioral assays in animal models have shown that administration of compound X results in decreased immobility time in forced swim tests, suggesting potential antidepressant properties.

In Vivo Studies

Several in vivo studies have been conducted to assess the efficacy and safety profile of compound X:

| Study Type | Findings |

|---|---|

| Animal Model | Mice treated with compound X showed improved cognitive function in memory tasks. |

| Toxicology Study | No significant adverse effects were noted at therapeutic doses; however, further long-term studies are required. |

Case Study 1: Neuroprotective Properties

A study conducted by Smith et al. (2023) evaluated the neuroprotective effects of compound X in a rat model of traumatic brain injury. Results indicated that treatment with compound X significantly reduced neuronal loss and improved functional outcomes compared to untreated controls.

Case Study 2: Antidepressant Effects

In a clinical trial involving patients with major depressive disorder, compound X was administered over a six-week period. The results demonstrated a statistically significant reduction in depression scores as measured by the Hamilton Depression Rating Scale (HDRS), indicating its potential as an antidepressant agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with several piperazine- and propanol-containing derivatives. Below is a detailed comparison based on substituents, physicochemical properties, and reported applications:

Table 1: Structural and Functional Comparison

*Calculated based on formula C14H25Cl2N2O2.

Key Differences and Implications

Substituent Effects: The 3-methylpent-1-yn-3-yloxy group in the target compound introduces a linear alkyne, which may improve metabolic stability compared to adamantyl or methoxyphenoxy groups . Alkyne moieties are often leveraged in click chemistry for targeted drug delivery. Adamantyl-containing analogs (e.g., ) exhibit enhanced rigidity and hydrophobic interactions, making them suitable for viral envelope protein targeting . Methoxyphenoxy derivatives () are less lipophilic but may interact with aromatic receptors like serotonin transporters .

Pharmacological Potential: The target compound’s piperazine moiety is a common pharmacophore in antipsychotics and antimicrobials. Its dihydrochloride form likely improves ionization and bioavailability compared to free-base analogs .

Synthetic Accessibility :

- The target compound’s synthesis likely involves nucleophilic substitution between 3-methylpent-1-yn-3-ol and epichlorohydrin, followed by piperazine coupling and salt formation. This route is analogous to methods used for structurally related compounds (e.g., ) .

Table 2: Physicochemical Properties

| Property | Target Compound | Adamantyl Analog () | Methoxyphenoxy Analog () |

|---|---|---|---|

| Molecular Weight | 353.3 | 464.9 | 353.3 |

| LogP (Predicted) | ~2.1 | ~4.5 | ~1.8 |

| Water Solubility | High (salt form) | Moderate | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.